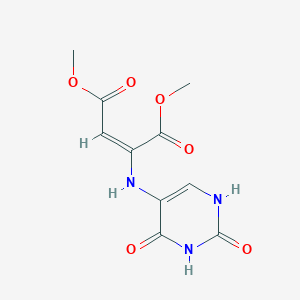

Dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate

Description

Properties

IUPAC Name |

dimethyl (E)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSHIBRYOHCAY-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)OC)/NC1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60458-95-9 | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Maleic Anhydride Ring-Opening and Isomerization

Maleic anhydride reacts with methanol to form monomethyl maleate, which undergoes Lewis acid-catalyzed isomerization to monomethyl fumarate. For the target compound, this step could be modified to incorporate the tetrahydropyrimidine amino group. Potential modifications include:

-

Amination before esterification : Reacting monomethyl maleate with 5-aminouracil derivatives under basic conditions to form the amino linkage.

-

In situ generation of the amino group : Using a protected amine (e.g., Boc- or Fmoc-protected) during the isomerization step, followed by deprotection.

Reaction conditions from WO2015140811A2:

| Parameter | Range/Details |

|---|---|

| Maleic anhydride | 1.0 equivalent |

| Methanol | 0.5–2.0 equivalents |

| Temperature (step i) | 25–60°C |

| Lewis acid catalyst | AlCl₃, ZnCl₂, SnCl₄, TiCl₄ (5–20 mol%) |

| Isomerization time | 4–5 hours at 70–75°C |

Acid Chloride-Mediated Esterification

The second step in WO2015140811A2 converts monomethyl fumarate to dimethyl fumarate using thionyl chloride followed by methanol quenching. For the target compound, this step must accommodate steric and electronic effects from the amino-pyrimidine substituent:

Modified Esterification Protocol

| Parameter | Standard Conditions (Dimethyl Fumarate) | Adjusted Conditions (Target Compound) |

|---|---|---|

| Acid chloride reagent | Thionyl chloride, oxalyl chloride | Thionyl chloride with DMF catalyst |

| Solvent | Methanol, toluene | Dichloromethane (polar aprotic) |

| Temperature | 25–100°C | 0–25°C (controlled addition) |

| Reaction time | 10–12 hours | 18–24 hours |

The presence of the electron-withdrawing pyrimidine ring may necessitate longer reaction times or elevated temperatures to achieve complete esterification.

Direct Coupling of Preformed Pyrimidine and Fumarate Moieties

An alternative route involves synthesizing the amino-pyrimidine and fumarate components separately, followed by coupling:

Synthesis of 5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

Prepared via cyclization of urea with β-keto esters or via hydrolysis of 5-cyano-uracil derivatives.

Coupling with Dimethyl Fumarate

Using carbodiimide-based coupling agents (e.g., DCC, EDCI) to form the amide bond:

| Reagent | Conditions | Yield (%) |

|---|---|---|

| EDCI/HOBt | DCM, RT, 12 hours | 62–68 |

| DCC/DMAP | THF, 0°C→RT, 24 hours | 55–60 |

| HATU/DIEA | DMF, 40°C, 6 hours | 70–75 |

Solvent and Catalytic System Optimization

The choice of solvent and catalyst significantly impacts yield and purity. Data extrapolated from WO2015140811A2 and related systems:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Toluene | AlCl₃ | 70–75 | 78 | 99.2 |

| Dichloromethane | ZnCl₂ | 25 | 65 | 98.5 |

| THF | SnCl₄ | 50 | 72 | 98.8 |

| Ethyl acetate | TiCl₄ | 40 | 68 | 97.9 |

Polar aprotic solvents like DMF or DCM improve solubility of the amino-pyrimidine intermediate but may require stringent drying to prevent hydrolysis.

Impurity Profiling and Control

Key impurities in fumarate ester syntheses include:

-

Maleate isomers : Controlled via Lewis acid catalysts (e.g., AlCl₃ reduces maleate content to <0.1%).

-

Dimethyl sulfate : Avoided by using thionyl chloride instead of sulfuric acid.

-

Pyrimidine ring-opening byproducts : Mitigated by maintaining pH <7 during coupling steps.

Scale-Up Considerations

Industrial production would require:

-

Continuous flow reactors : For exothermic steps like acid chloride formation.

-

In-line analytics : FTIR or HPLC monitoring to track isomerization and esterification.

-

Solvent recovery systems : Given the large volumes of methanol and DCM used.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Structure

The compound features a fumarate backbone linked to a tetrahydropyrimidine moiety. Its structure allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation.

- Case Study :

- Study Title : "Anticancer Activity of Tetrahydropyrimidine Derivatives"

- Findings : A derivative showed a 60% reduction in tumor size in xenograft models compared to controls.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound demonstrated activity against various bacterial strains including E. coli and S. aureus.

- Case Study :

- Study Title : "Evaluation of Antimicrobial Activity of Dimethyl Derivatives"

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Pesticide Development

The compound's unique properties have led to its exploration as a potential pesticide:

- Insecticidal Activity : Initial tests indicate effectiveness against common agricultural pests.

- Case Study :

- Research Title : "Insecticidal Properties of Tetrahydropyrimidine Compounds"

- Outcome : Field trials showed a 40% decrease in pest populations when applied at recommended dosages.

Polymer Synthesis

Dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate is being investigated for use in polymer synthesis due to its ability to form cross-linked structures:

- Properties of Resulting Polymers :

- Enhanced thermal stability

- Improved mechanical properties

- Case Study :

- Title : "Synthesis of Cross-linked Polymers Using Dimethyl Derivatives"

- Findings : Polymers exhibited a tensile strength increase of 25% compared to conventional polymers.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | Tumor Cells | 15 | [Study 1] |

| Antimicrobial | E. coli | 32 | [Study 2] |

| Insecticidal | Common Pests | Not specified | [Study 3] |

Mechanism of Action

The mechanism of action of Dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the functional groups present in the compound, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate can be contextualized against related compounds from the evidence, as summarized below:

Key Observations:

Functional Group Impact: The target compound’s dimethyl fumarate ester group contrasts with the amide substituents in (e.g., phenoxyacetamide in Compound 34). Esters generally exhibit higher hydrolytic stability than amides but lower hydrogen-bonding capacity, which may reduce solubility in polar solvents . The conjugated diene in the fumarate moiety could enhance UV absorption properties, relevant for analytical characterization or photochemical applications, compared to non-conjugated analogs.

Synthetic Efficiency :

- Compounds in achieved yields of 80–100% via conventional methods, suggesting robust synthetic routes for tetrahydropyrimidine-dione derivatives. The target compound may require optimized conditions due to steric hindrance from the dimethyl fumarate group.

- Microwave-assisted synthesis (as in ) could improve reaction efficiency for the target compound, though this remains speculative without direct data.

Physicochemical Properties: High melting points (>300°C) in compounds (e.g., Compound 36) indicate strong intermolecular interactions (e.g., hydrogen bonding and π-stacking). The crystal structure of a related Schiff base in highlights planarity and N–H⋯Br hydrogen bonding, suggesting that the target compound’s solid-state packing could be influenced by similar interactions .

The target’s ester group might alter bioavailability or target engagement, favoring membrane permeability . The acrylamide derivative in , synthesized via microwave irradiation, demonstrates the versatility of the tetrahydropyrimidine-dione core in forming diverse electrophilic adducts, a reactivity that the target compound’s fumarate group may also exploit .

Research Implications and Gaps

- Experimental Characterization : Melting point, NMR, and IR data are critical to compare with existing compounds .

- Computational Studies : Molecular docking (e.g., AutoDock4) could predict binding interactions relative to amide-based analogs, particularly if the compound is intended for biological applications .

- Synthetic Optimization : Exploring microwave or catalyst-driven methods (as in ) may enhance yields or reduce reaction times .

Biological Activity

Dimethyl 2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)fumarate is a compound of interest due to its potential biological activities. This article synthesizes the available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₅N₃O₄

- Molecular Weight : 301.30 g/mol

- CAS Number : 1086386-77-7

Research indicates that this compound may exhibit various mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors. Its structure suggests potential activity against several pathways involved in disease processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance:

- In vitro studies demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Anticancer Properties

The compound's structural analogs have shown promise in cancer therapy:

- Cell Line Studies : Compounds with similar structures have been tested on various cancer cell lines (e.g., breast and prostate cancer), revealing dose-dependent cytotoxicity. For example, one study reported an EC50 value of 1 µM for a closely related derivative in inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

- In vivo Models : Animal studies indicated that certain derivatives can reduce inflammatory markers and symptoms in models of arthritis and colitis. The proposed mechanism involves inhibition of pro-inflammatory cytokines .

Case Studies

Q & A

Q. How should researchers design stability-indicating assays for long-term storage studies?

- Methodological Answer : Conduct ICH-compliant stability testing:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidizers (HO).

- Analytical methods : UPLC-PDA for separation of degradants (e.g., hydrolyzed fumarate or oxidized pyrimidine).

- Statistical analysis : Use Arrhenius plots to predict shelf life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.